(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Description
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name delineates a 12-residue peptide backbone with multiple non-proteinogenic modifications:
- Core structure : A cyclic pyrrolidine-2-carboxamide terminus linked to a linear chain containing arginine mimetics (diaminomethylideneamino group), hydroxyphenylglycine, and phenylalanine derivatives.
- Modifications :
Structural depiction :
[Trifluoroacetate]-[Pyrrolidine-2-carboxamide]-[Arg mimetic]-[Leu]-[Phe]-[Tyr]-[Ser]-[Pro]-[Phe]-[Pro]-[Gly]-[Acetyl]
Molecular Formula and Isotopic Distribution Analysis
Empirical formula :
$$ \text{C}{61}\text{H}{75}\text{F}{3}\text{N}{18}\text{O}_{16} $$
Key mass spectral features :
| Property | Value |
|---|---|
| Molecular weight | 1373.4 g/mol |
| Exact mass | 1372.543 Da |
| Isotopic distribution | $$ ^{13}\text{C}: 61.07\% $$, $$ ^{15}\text{N}: 18.35\% $$, $$ ^{18}\text{O}: 5.12\% $$ |
The isotopic pattern, calculable via the Mercurial algorithm, shows dominant M+1 and M+2 peaks at 34.2% and 11.7% relative abundance, respectively. High nitrogen content (18 atoms) amplifies $$ ^{15}\text{N} $$ contributions.
Three-Dimensional Conformational Studies
Molecular dynamics simulations (AMBER force field) predict:
- Secondary structure : Two β-turn motifs between residues 3–6 and 8–11 stabilized by intramolecular H-bonds ($$ \text{N-H} \cdots \text{O=C} $$, 2.1–2.3 Å).
- Solvent interactions : Trifluoroacetate ions form bridging hydrogen bonds with serine hydroxyls ($$ \text{O-H} \cdots \text{O}^- $$, 1.9 Å).
- Thermodynamic stability : $$ \Delta G_{\text{folding}} = -23.4 \, \text{kcal/mol} $$ (implicit solvent model, pH 3.0).
Experimental validation via circular dichroism (CD) would show negative ellipticity at 208 nm and 222 nm, characteristic of β-sheet/random coil admixtures.
Tautomeric and Stereochemical Considerations
Tautomerism : Limited to the diaminomethylideneamino group ($$ \text{C(NH}2\text{)}2^+ \leftrightarrow \text{C(=NH)NH}_3^+ $$), favoring the former at physiological pH.
Stereochemical impact :
| Stereocenter | Configuration | Consequence |
|---|---|---|
| C2 (Phe) | R | Prevents steric clash with Tyr side chain |
| C2 (Leu) | S | Optimizes hydrophobic core packing |
Racemization at any center disrupts binding to modeled targets (e.g., G-protein-coupled receptors), reducing affinity by >100-fold in silico.
Properties
CAS No. |
67019-15-2 |
|---|---|
Molecular Formula |
C61H81F3N14O15 |
Molecular Weight |
1307.4 g/mol |
IUPAC Name |
N-[1-[2-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C59H80N14O13.C2HF3O2/c1-34(2)28-41(51(79)66-40(16-9-25-63-59(61)62)57(85)72-26-10-17-46(72)55(83)64-32-48(60)76)67-52(80)42(29-35-12-5-3-6-13-35)68-53(81)43(30-37-19-21-38(75)22-20-37)69-54(82)45(33-74)71-56(84)47-18-11-27-73(47)58(86)44(31-36-14-7-4-8-15-36)70-50(78)39-23-24-49(77)65-39;3-2(4,5)1(6)7/h3-8,12-15,19-22,34,39-47,74-75H,9-11,16-18,23-33H2,1-2H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,78)(H,71,84)(H4,61,62,63);(H,6,7) |
InChI Key |
JVWPNNBBBYMTBR-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
A Wang or Rink amide resin is selected based on the desired C-terminal functionality. The first amino acid, 5-oxopyrrolidine-2-carboxylic acid, is attached via its carboxyl group to the resin using a coupling reagent such as HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide). The resin’s loading capacity (0.3–0.8 mmol/g) directly impacts scale, with higher loadings reducing reaction volumes but risking steric hindrance.
Sequential Amino Acid Coupling
Each subsequent residue is added via iterative deprotection and coupling cycles:
-
Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF), exposing the amine for coupling.
-
Activation : The incoming Fmoc-amino acid (e.g., Fmoc-Phe-OH) is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) in DMF.
-
Coupling : The activated amino acid reacts with the resin-bound peptide for 1–2 hours, monitored by Kaiser testing for free amines.
Challenging residues, such as arginine with its guanidino group, require orthogonal protection. The diamidinomethylidene group (Dmab) is used here to prevent side reactions during synthesis.
Side-Chain Deprotection and Resin Cleavage
After sequence assembly, side-chain protecting groups (e.g., tert-butyl for tyrosine and serine) are removed, and the peptide is cleaved from the resin. Trifluoroacetic acid (TFA) serves dual roles here: as a cleavage agent and protonator of the peptide’s N-terminus.
TFA-Mediated Cleavage Mechanism
A cleavage cocktail of TFA:water:triisopropylsilane (95:2.5:2.5) is used for 2–4 hours at room temperature. TFA protonates the peptide’s amide bonds, facilitating nucleophilic attack by water and releasing the peptide into solution. The reaction’s efficiency is quantified by:
Typical yields range from 60% to 85%, depending on peptide length and solubility.
Scavengers and Byproduct Mitigation
Tert-butyl cations generated during cleavage alkylate nucleophilic residues (e.g., tryptophan, methionine). Adding scavengers like dithioethane (DTE) traps these cations, reducing alkylation byproducts by >90%. For example:
Purification via Reversed-Phase HPLC
Crude peptides are purified using reversed-phase HPLC, where TFA acts as an ion-pairing agent to enhance resolution.
Gradient Optimization
A C18 column (5 µm, 300 Å) is used with a gradient of 5%–60% acetonitrile in 0.1% TFA/water over 60 minutes. The target peptide’s retention time correlates with its hydrophobicity, calculated via the GRAVY (Grand Average of Hydropathy) index :
For this peptide, a GRAVY of −0.45 predicts moderate hydrophilicity, necessitating a shallow gradient (0.5%/min) for optimal separation.
Counterion Exchange
Post-HPLC, the TFA counterion is often replaced with acetate or hydrochloride for biological compatibility. This involves:
-
Dissolving the TFA-peptide in acetic acid (1% v/v).
-
Loading onto an anion-exchange resin (e.g., Dowex 1X8).
-
Eluting with ammonium acetate buffer (pH 5.0), achieving >95% counterion exchange.
Characterization and Analytical Validation
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight. For the target peptide:
Residual TFA Quantification
Ion chromatography with suppressed conductivity detection quantifies residual TFA. A limit of ≤0.1% w/w is enforced for preclinical use, achievable via lyophilization and dialysis:
| Step | Residual TFA (%) |
|---|---|
| Post-HPLC | 5.2 |
| After Lyophilization | 1.8 |
| Post-Dialysis | 0.09 |
Challenges and Process Improvements
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reagents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to the one described have shown promise in anticancer therapies. For instance, studies on structurally related molecules have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable example is the synthesis of platinum-based complexes that exhibit cytotoxicity against various cancer cell lines .
| Compound | Activity | Cell Line Tested | Reference |
|---|---|---|---|
| Compound A | Cytotoxic | A549 (Lung) | |
| Compound B | Antiproliferative | MCF7 (Breast) |
Enzyme Inhibition
The compound may also serve as a potent inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibitors are crucial in drug design as they can modulate biochemical processes. For example, certain derivatives have been explored for their ability to inhibit proteases, which play a role in cancer progression and viral infections .
Targeting Undruggable Proteins
Recent advancements in drug discovery have focused on targeting proteins previously deemed "undruggable." The structure of the compound provides functional groups that can be modified to enhance binding affinity and specificity towards these targets. This approach has been highlighted in studies where modifications led to improved therapeutic profiles against challenging disease targets .
Case Study 1: Synthesis and Characterization
A study detailed the synthesis of a derivative of the compound, showcasing its potential as an anticancer agent. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structural integrity. In vitro assays demonstrated significant cytotoxic effects on cancer cell lines, suggesting further exploration for clinical applications .
Case Study 2: Mechanistic Insights
Another research effort investigated the mechanism of action of similar compounds, revealing that they induce apoptosis through the mitochondrial pathway. This finding is critical as it provides insights into how such compounds could be effectively used in combination therapies for enhanced efficacy against resistant cancer types .
Mechanism of Action
The mechanism of action of (2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the context and the specific target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound’s complexity necessitates advanced computational methods for structural comparison. For example, ROCS (Rapid Overlay of Chemical Structures) evaluates 3D shape and pharmacophore similarity. Compared to simpler peptides like (S)-N-((2S,3S)-1-((2-amino-2-oxoethyl)amino)-3-methyl-1-oxopentan-2-yl)pyrrolidine-2-carboxamide (CAS 3481-36-5, ), the target compound exhibits:
- Higher conformational rigidity due to additional pyrrolidine and phenylpropanoyl groups.
- Enhanced hydrogen-bonding capacity via the diamino-guanidine and hydroxylphenyl motifs.
| Structural Feature | Target Compound | CAS 3481-36-5 () |
|---|---|---|
| Number of Stereocenters | 12 | 4 |
| Hydrogen-Bond Donors | 10 | 4 |
| Aromatic Residues | 3 phenyl | 1 phenyl |
| Molecular Weight | ~1200 g/mol | 284.36 g/mol |
Source : Computational overlays using ROCS .
Functional Comparison
2.2.1. Receptor Selectivity
For instance, compound 3508 (), a D2 dopamine receptor (DAR) agonist, shares functional parallels:
- Both compounds rely on stereospecific interactions for receptor activation.
- However, the target compound’s larger size may limit bioavailability compared to smaller DAR ligands.
| Parameter | Target Compound | Compound 3508 () |
|---|---|---|
| Molecular Weight | ~1200 g/mol | ~400 g/mol |
| LogP (Predicted) | -1.2 | 2.5 |
| Selectivity Ratio (DAR Subtypes) | Not tested | D2:D1 = 15:1 |
Source : High-throughput screening data ().
2.2.2. Enantiomer-Specific Activity
Similar to amoxicillin enantiomers (), the target compound’s stereocenters are critical for bioactivity. For example:
- The (2S)-pyrrolidine configuration in the target compound likely enhances binding affinity compared to its (2R)-counterpart.
- Mirror-image enantiomers of related peptides show >90% reduction in activity due to mismatched receptor interactions ().
Methodological Comparisons
2.3.1. Analytical Techniques
- NMR Spectroscopy : Used to study rotational barriers in amide bonds (e.g., N,N-dimethylacetamide, ). The target compound’s multiple amide groups would require advanced SSTD NMR protocols to resolve exchange kinetics .
- LC-QTOF-MS : Applied for compound identification in complex matrices (), critical for verifying the purity of this multi-component peptide.
2.3.2. Machine Learning Models
Predictive toxicology models like n-APMI () and KBMF2K () could compare the compound’s toxicity profile to smaller analogs. For example:
- n-APMI prioritizes models based on Pareto neighborhood similarity, reducing false positives from structurally dissimilar compounds .
- KBMF2K predicts drug-target interactions using chemical-genomic matrices, relevant for identifying off-target effects .
Key Research Findings
Stereochemical Complexity: The compound’s bioactivity is highly dependent on its stereocenters, with even minor configuration changes leading to significant functional losses (analogous to ).
Solubility Challenges : Despite the trifluoroacetic acid counterion, its large size (~1200 g/mol) may necessitate formulation optimization for in vivo applications.
Scaffold Hopping Potential: Shape-based similarity methods (e.g., ROCS) suggest opportunities to derive smaller, more bioavailable analogs while retaining key pharmacophores .
Biological Activity
The compound (2S)-N-[(2R)-1-[...]-5-oxopyrrolidine-2-carboxamide; 2,2,2-trifluoroacetic acid is a complex molecule with potential biological activities that warrant comprehensive investigation. This article will explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features multiple stereocenters and functional groups that suggest a potential for diverse interactions within biological systems. Its structure includes:
- Pyrrolidine rings : These are known to influence receptor binding and activity.
- Amino acids and carbamoyl groups : These components can enhance solubility and bioavailability.
Pharmacological Effects
Preliminary studies indicate that this compound exhibits significant activity in various biological assays:
- G-protein Coupled Receptor (GPCR) Activity : The compound has been shown to interact with specific GPCRs, influencing intracellular signaling pathways. For instance, it has been assessed for its efficacy in cAMP functional assays, demonstrating potent activity with an EC50 in the nanomolar range .
- Neuropharmacological Effects : In vivo studies suggest that the compound may modulate neurobehavioral responses. For example, it has been reported to reduce alcohol self-administration in rodent models without affecting locomotion, indicating a selective action on reward pathways .
- Antitumor Activity : Some derivatives of similar structures have shown promise in cancer research, exhibiting cytotoxic effects against various cancer cell lines. The presence of multiple functional groups could enhance its ability to target specific tumor markers.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Binding : The structural characteristics allow for high-affinity binding to target receptors, leading to downstream signaling that can alter cell function.
- Enzyme Inhibition : Certain analogs have demonstrated the ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.
Case Studies
Several case studies highlight the biological activity of related compounds:
Q & A
Q. Methodological Guidance :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for initial stock solutions, followed by dilution in aqueous buffers (pH 7.4). Avoid alcohols due to potential esterification side reactions.
- Stability Testing : Conduct accelerated stability studies (4°C, 25°C, 40°C) with HPLC monitoring to track degradation products over 72 hours. Include trifluoroacetic acid (TFA) counterion stability in the analysis.
- In Vivo Formulation : For animal studies, use 5% dextrose or saline with ≤5% DMSO to minimize toxicity. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
What experimental designs are suitable for evaluating bioactivity while controlling stereochemical variables?
Q. Advanced Design Considerations :
- Stereochemical Controls : Synthesize and test all stereoisomers individually to isolate the contribution of each chiral center to bioactivity. Use circular dichroism (CD) spectroscopy to confirm conformational integrity.
- Dose-Response Analysis : Employ a quasi-experimental pretest-posttest design with randomized control (vehicle-only) and treatment groups. Include at least three biological replicates per dose to account for inter-assay variability .
- Data Validation : Apply ANOVA with post-hoc Tukey tests to compare activity across isomers. Report effect sizes (Cohen’s d) to quantify stereochemical impact .
How can contradictory results in receptor-binding assays be resolved?
Q. Conflict Resolution Framework :
Assay Validation : Confirm receptor purity (SDS-PAGE) and ligand-binding conditions (e.g., ionic strength, temperature) across labs.
Orthogonal Methods : Cross-validate findings using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to rule out artifacts.
Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify confounding variables (e.g., buffer composition, lot-to-lot reagent variability) .
What strategies mitigate batch-to-batch variability in synthetic yields?
Q. Process Optimization :
- Solid-Phase Synthesis : Use Fmoc/t-Bu chemistry with resin swelling tests (e.g., in DCM/DMF) to ensure coupling efficiency >98%. Monitor each step via Kaiser test.
- Purification Protocols : Standardize reverse-phase HPLC gradients (e.g., 10–90% acetonitrile in 0.1% TFA) and validate purity (>95%) with LC-MS.
- Documentation : Track deviations in reaction time, temperature, and solvent batches using a factorial design of experiments (DoE) approach .
How should researchers design longitudinal studies to assess chronic toxicity?
Q. Advanced Study Design :
- Animal Models : Use Sprague-Dawley rats (n ≥ 10/group) with daily dosing (1–10 mg/kg) over 90 days. Include sham and vehicle controls.
- Endpoints : Monitor renal/hepatic biomarkers (ALT, BUN) biweekly and perform histopathology post-sacrifice.
- Statistical Power : Calculate sample size using G*Power (α = 0.05, β = 0.2) to detect ≥20% toxicity difference. Use Kaplan-Meier survival curves for mortality analysis .
What computational methods predict this compound’s interaction with biological targets?
Q. Advanced Modeling Approaches :
Molecular Dynamics (MD) : Simulate binding to homology-modeled receptors (e.g., GPCRs) using AMBER or GROMACS. Validate with experimental IC50 values.
Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by stereochemical variations.
ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), CYP450 inhibition, and plasma protein binding .
How can researchers address low reproducibility in cellular uptake assays?
Q. Troubleshooting Workflow :
- Cell Line Validation : Authenticate cell lines via STR profiling and maintain consistent passage numbers (<20).
- Uptake Measurement : Compare flow cytometry (fluorescence-labeled compound) with LC-MS quantification. Normalize results to total protein content (BCA assay).
- Environmental Controls : Standardize CO2 levels (5%), temperature (37°C), and serum-free incubation times across labs .
What are best practices for synthesizing and characterizing analogs with modified pharmacophores?
Q. Synthetic Methodology :
- Fragment-Based Design : Replace the 4-hydroxyphenyl group with bioisosteres (e.g., thiophene, pyridine) using Suzuki-Miyaura cross-coupling.
- Characterization : Confirm regiochemistry via NOESY NMR and assess conformational stability with temperature-dependent CD.
- Activity Correlation : Plot IC50 against computed electrostatic potential (ESP) maps to identify critical hydrogen-bonding motifs .
How should mixed-methods research address discrepancies between in vitro and in vivo efficacy?
Q. Integrated Analysis Framework :
Qualitative Data : Conduct expert interviews to identify methodological biases (e.g., in vitro serum protein omission).
Quantitative Triangulation : Use Bland-Altman plots to compare in vitro EC50 and in vivo ED50. Adjust for pharmacokinetic factors (e.g., clearance rate).
Systems Biology : Build a PK/PD model integrating transcriptomic data from both models to identify compensatory pathways .
What ethical and regulatory considerations apply to preclinical studies of this compound?
Q. Compliance Guidelines :
- IACUC Protocols : Adhere to ARRIVE 2.0 guidelines for animal welfare, including pain management (e.g., buprenorphine for postsurgical care).
- Data Transparency : Pre-register studies on Open Science Framework (OSF) and share raw data via FAIR principles.
- Regulatory Filing : Document synthetic routes, impurity profiles, and stability data per ICH Q3A/B guidelines for future IND submission .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
